molecular formula C9H9F2IO B1415846 1-(2,2-Difluoropropoxy)-3-iodobenzene CAS No. 2152172-94-4

1-(2,2-Difluoropropoxy)-3-iodobenzene

Cat. No.: B1415846
CAS No.: 2152172-94-4
M. Wt: 298.07 g/mol
InChI Key: QREJKJWMLAJJNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Difluoropropoxy)-3-iodobenzene is an organic compound characterized by the presence of both fluorine and iodine atoms attached to a benzene ring

Scientific Research Applications

1-(2,2-Difluoropropoxy)-3-iodobenzene has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

    Biological Studies: The compound is used in biological studies to investigate the effects of fluorine and iodine substituents on biological activity and molecular interactions.

Mechanism of Action

The mechanism of action of “1-(2,2-Difluoropropoxy)-3-iodobenzene” would depend on its specific use. For example, if it were used as a reagent in a chemical reaction, its mechanism of action would involve the transfer of the difluoropropoxy group or the iodine atom to another molecule .

Safety and Hazards

The safety and hazards of “1-(2,2-Difluoropropoxy)-3-iodobenzene” would depend on its specific properties. As with any chemical compound, it should be handled with care to avoid exposure, and appropriate safety measures should be taken when using it .

Future Directions

The potential future directions for “1-(2,2-Difluoropropoxy)-3-iodobenzene” would depend on its specific properties and uses. If it has unique or useful properties, it could potentially be used in the development of new chemical reactions or processes .

Preparation Methods

The synthesis of 1-(2,2-Difluoropropoxy)-3-iodobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-iodophenol and 2,2-difluoropropanol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydride.

    Synthetic Route: The 3-iodophenol is reacted with 2,2-difluoropropanol in the presence of a base to form the desired product. The reaction is typically conducted in an organic solvent such as dimethylformamide or tetrahydrofuran.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

1-(2,2-Difluoropropoxy)-3-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds such as Grignard reagents or organolithium reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form deiodinated products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Comparison with Similar Compounds

1-(2,2-Difluoropropoxy)-3-iodobenzene can be compared with other similar compounds, such as:

    1-(2,2-Difluoropropoxy)-4-iodobenzene: This compound has a similar structure but with the iodine atom in the para position, which can lead to different chemical reactivity and biological activity.

    1-(2,2-Difluoropropoxy)-2-iodobenzene: The ortho-substituted analog may exhibit different steric and electronic effects, influencing its reactivity and applications.

    1-(2,2-Difluoropropoxy)-3-bromobenzene: Replacing the iodine atom with a bromine atom can alter the compound’s reactivity in substitution and coupling reactions.

Properties

IUPAC Name

1-(2,2-difluoropropoxy)-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2IO/c1-9(10,11)6-13-8-4-2-3-7(12)5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREJKJWMLAJJNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC(=CC=C1)I)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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